

2,2-Dimethylnonanoic Acid: A Technical Review of a Branched-Chain Fatty Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylnonanoic acid

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Introduction

2,2-Dimethylnonanoic acid, a saturated fatty acid with a nine-carbon chain and two methyl groups at the alpha position, belongs to the class of branched-chain fatty acids (BCFAs). While specific research on this particular molecule is limited, the broader family of BCFAs is gaining increasing attention for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on **2,2-dimethylnonanoic acid**, including its physicochemical properties, and contextualizes its potential significance by reviewing the synthesis and biological roles of related α,α -disubstituted and branched-chain fatty acids.

Physicochemical Properties of 2,2-Dimethylnonanoic Acid

The fundamental chemical and physical properties of **2,2-dimethylnonanoic acid** are summarized below. This data is primarily derived from computational models and database entries.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₂	PubChem[1]
Molecular Weight	186.29 g/mol	PubChem[1]
IUPAC Name	2,2-dimethylnonanoic acid	PubChem[1]
CAS Number	14250-75-0	PubChem[1]
Computed XLogP3	4.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	8	PubChem[1]

Synthesis of α,α -Disubstituted Carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of **2,2-dimethylnonanoic acid** is not readily available in peer-reviewed literature, general methods for the synthesis of α,α -disubstituted carboxylic acids can be applied. A common and effective strategy involves the alkylation of an enolate derived from an ester, followed by hydrolysis.

General Experimental Protocol: Synthesis via Alkylation of an Ester Enolate

This protocol outlines a general procedure for the synthesis of α,α -disubstituted carboxylic acids, which can be adapted for **2,2-dimethylnonanoic acid**.

Step 1: Formation of the α -Monosubstituted Ester

- To a solution of a suitable base, such as sodium ethoxide in ethanol, add a dialkyl malonate (e.g., diethyl malonate) dropwise at room temperature.
- After stirring for 30-60 minutes, add a primary alkyl halide (e.g., 1-bromoheptane) dropwise.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-alkylated malonic ester.

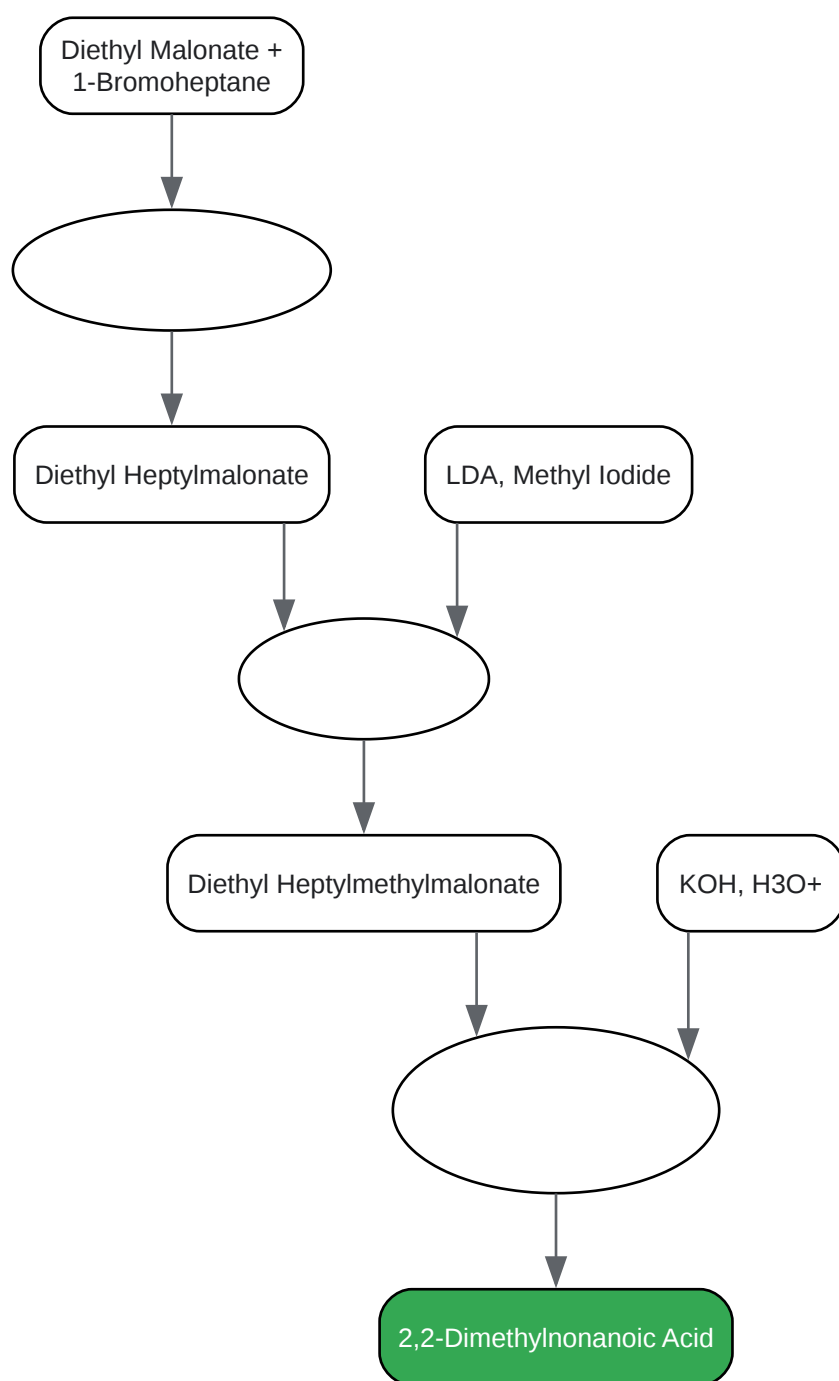
Step 2: Second Alkylation at the α -Position

- Dissolve the mono-alkylated malonic ester in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78°C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.
- After stirring for 30-60 minutes at -78°C , add a methylating agent (e.g., methyl iodide) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis and Decarboxylation

- To the crude dialkylated malonic ester, add an aqueous solution of a strong base (e.g., potassium hydroxide).
- Heat the mixture to reflux for several hours to facilitate both hydrolysis of the ester groups and decarboxylation.
- Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

- Extract the carboxylic acid product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- The final product, **2,2-dimethylnonanoic acid**, can be further purified by distillation or chromatography.



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General workflow for the synthesis of **2,2-dimethylnonanoic acid**.

Biological Activity and Potential Applications

While direct biological studies on **2,2-dimethylnonanoic acid** are not prominent in the literature, the broader class of branched-chain fatty acids exhibits a range of interesting biological effects. These effects suggest potential areas of investigation for **2,2-dimethylnonanoic acid**.

Context from Branched-Chain Fatty Acids (BCFAs)

BCFAs are found in various dietary sources, particularly in ruminant fats like milk and meat.^[2]^[3] They are known to possess diverse bioactivities, including:

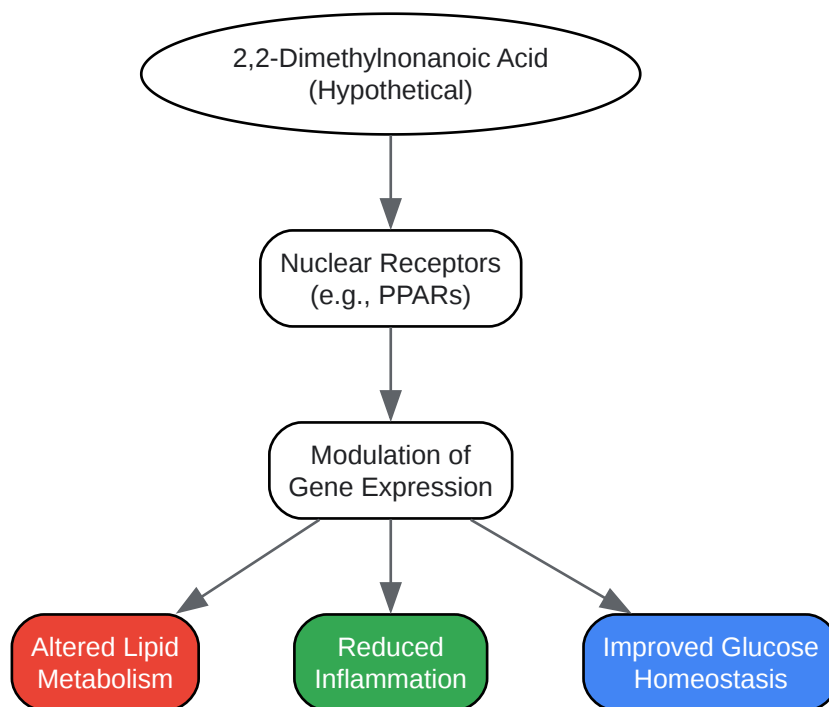
- **Anti-inflammatory Properties:** Some BCFAs have been shown to exert anti-inflammatory effects.^[2]^[4]
- **Anticancer Activity:** Certain BCFAs have demonstrated cytotoxicity towards cancer cells in vitro.^[4]^[5]^[6]
- **Metabolic Regulation:** BCFAs can influence lipid metabolism and may play a role in reducing the risk of metabolic disorders.^[4]^[5]^[6] They have been shown to modulate gut microbiota and the expression of genes related to lipid metabolism.^[6]
- **Insulin Sensitivity:** Some studies suggest that BCFAs can help maintain normal β -cell function and insulin sensitivity.^[5]

Given its structure as an α,α -disubstituted fatty acid, **2,2-dimethylnonanoic acid** may share some of these biological activities. The gem-dimethyl group at the α -position could influence its metabolic stability and interaction with biological targets.

Potential Signaling Pathways

Based on the known activities of other short and branched-chain fatty acids, **2,2-dimethylnonanoic acid** could potentially interact with several signaling pathways. These are hypothetical pathways and require experimental validation.

One potential mechanism of action for branched-chain fatty acids involves the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.



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Hypothetical signaling pathway for **2,2-dimethylnonanoic acid**.

Analytical Data

The PubChem database provides some limited spectral information for **2,2-dimethylnonanoic acid**.

Data Type	Details	Source
¹³ C NMR Spectra	Instrument: Jeol PS-100	PubChem[1]

Further analytical characterization, including ¹H NMR, mass spectrometry, and infrared spectroscopy, would be necessary to fully confirm the structure and purity of synthesized **2,2-dimethylnonanoic acid**.

Conclusion and Future Directions

2,2-Dimethylnonanoic acid is a sparsely studied branched-chain fatty acid. While its fundamental physicochemical properties are available through databases, there is a clear lack of published research on its specific synthesis, biological activity, and mechanism of action. Based on the known properties of other BCFAs, **2,2-dimethylnonanoic acid** holds potential for interesting biological activities, particularly in the areas of metabolic regulation and inflammation.

Future research should focus on:

- Developing and publishing a detailed, optimized synthesis protocol for **2,2-dimethylnonanoic acid**.
- Conducting in vitro and in vivo studies to investigate its biological effects on various cell lines and animal models of disease.
- Elucidating the specific molecular targets and signaling pathways through which it exerts its effects.

Such research will be crucial in determining whether **2,2-dimethylnonanoic acid** is a "hidden gem" within the family of branched-chain fatty acids with potential for development as a therapeutic agent.

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- To cite this document: BenchChem. [2,2-DimethylNonanoic Acid: A Technical Review of a Branched-Chain Fatty Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084092#2-2-dimethylNonanoic-acid-literature-review-and-key-publications]

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